N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to “N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide” often involves the use of reagents like p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), which act as N-acetamide nucleophiles. These reagents facilitate the synthesis of substituted products in good yields through reactions with various alkyl halides and sulfonates. Post-reaction, the acetyl groups can be removed under mild conditions to afford Moz- and Dmoz-protected amines, showcasing the versatility of these reagents in synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).
Molecular Structure Analysis
Molecular structure analyses of compounds related to “this compound” include investigations into intra- and intermolecular hydrogen bonds. NMR experiments and X-ray crystallography have been utilized to determine the structure and electronic behavior of these hydrogen bonds, providing insights into the compound's stability and reactivity (Romero & Margarita, 2008).
Chemical Reactions and Properties
The chemical properties of “this compound” and related compounds have been explored through various synthetic pathways and reactions. For example, the reaction of N-methoxybenzamides with ethenesulfonyl fluoride under a rhodium(III)-catalyzed oxidative coupling has been developed, indicating the potential for forming new sulfonyl fluoride scaffolds through sp2 C–H bond activation (Wang et al., 2018).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methylphenyl)methylsulfonyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-3-5-14(6-4-13)11-23(20,21)12-17(19)18-15-7-9-16(22-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYALLXVVHQUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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